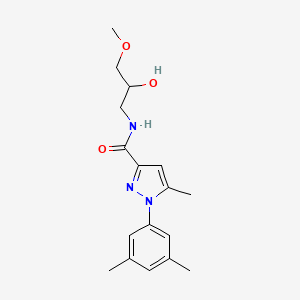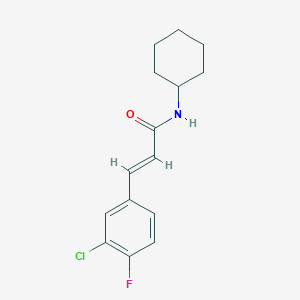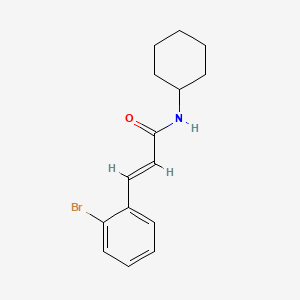
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a broad range of biological activities, making it an attractive target for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound exhibits a broad range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Furthermore, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide is its broad range of biological activities. This compound exhibits anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial activities, making it an attractive target for drug development. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible for laboratory experiments.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide. One potential direction is the development of novel derivatives with improved biological activities. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the exact mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Finally, more studies are needed to determine the potential of this compound as a lead compound for drug development.
In conclusion, this compound is a thiazolidinone derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial activities. Although the exact mechanism of action of this compound is not fully understood, it has the potential to be developed into a promising lead compound for drug development. However, more studies are needed to determine the safety and efficacy of this compound in vivo, and to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide involves the reaction of 4-aminothiophenol with ethyl chloroacetate in the presence of potassium carbonate to form ethyl 2-(4-aminothiophenylthio)acetate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 2-(4-(chloroacetyl)aminothiophenylthio)acetate. Finally, the reaction of this intermediate with aniline in the presence of triethylamine yields this compound.
Aplicaciones Científicas De Investigación
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It exhibits a broad range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-bacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Propiedades
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-3-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(6-13-8-16-7-11(13)15)12-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNVYJCQQFJTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)
![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)

